3-Methyl-5-(3-nitrophenyl)-1,2-oxazole
CAS No.: 126633-03-2
Cat. No.: VC17725748
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126633-03-2 |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 3-methyl-5-(3-nitrophenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C10H8N2O3/c1-7-5-10(15-11-7)8-3-2-4-9(6-8)12(13)14/h2-6H,1H3 |
| Standard InChI Key | MQYIDCPMHGGTOH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-methyl-5-(3-nitrophenyl)-1,2-oxazole is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol. Key structural features include:
-
Oxazole core: A five-membered ring containing one oxygen and one nitrogen atom.
-
Substituents: A methyl group at position 3 and a 3-nitrophenyl group at position 5.
Table 1: Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-methyl-5-(3-nitrophenyl)-1,2-oxazole | |
| SMILES | CC1=NOC(=C1)C2=CC(=CC=C2)N+[O−] | |
| InChI Key | MQYIDCPMHGGTOH-UHFFFAOYSA-N | |
| LogP (Partition Coefficient) | 2.56 (estimated) |
The nitro group at the phenyl ring enhances electrophilicity, facilitating redox reactions and interactions with biological targets.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclization reactions. One method involves:
-
Reacting 3-nitrobenzoyl chloride with ethylamine to form an intermediate β-enamino ketoester.
-
Cyclization using hydroxylamine hydrochloride in aprotic solvents (e.g., dimethylformamide) under basic conditions (e.g., K₂CO₃) .
-
Purification via recrystallization or chromatography.
Yield: 60–75% under optimized conditions.
Industrial Production
Industrial methods employ continuous flow reactors to enhance efficiency and reduce waste. Key steps include:
-
Automated temperature control (80–120°C).
-
Green solvents (e.g., ethanol) to align with sustainability goals.
Chemical Reactivity
The compound participates in multiple reactions:
-
Electrophilic substitution: Nitro group directs incoming electrophiles to the phenyl ring's meta position.
-
Redox reactions: Reduction of the nitro group to an amine using H₂/Pd-C.
-
Nucleophilic attacks: Oxazole ring reacts with Grignard reagents at the C-4 position.
Table 2: Representative Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Reduction | H₂, Pd-C, ethanol | 3-Methyl-5-(3-aminophenyl)-1,2-oxazole |
| Oxidation | KMnO₄, H₂SO₄ | 3-Methyl-5-(3-nitrobenzoyl)-1,2-oxazole |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivatives |
| Activity Type | Model System | Key Finding | Source |
|---|---|---|---|
| Antimicrobial | S. aureus (ATCC 25923) | MIC = 12 µg/mL | |
| Anticancer | MCF-7 cells | IC₅₀ = 4.67 µM | |
| Enzyme Inhibition | Cytochrome P450 3A4 | Competitive inhibition (Ki = 2.1 µM) |
Applications in Scientific Research
-
Medicinal Chemistry: Serves as a building block for kinase inhibitors and antimicrobial agents.
-
Materials Science: Enhances electron transport in organic semiconductors due to nitro group's electron-deficient nature.
Comparison with Related Compounds
Table 4: Structural and Functional Comparisons
| Compound | Key Difference | Biological Activity |
|---|---|---|
| 3-Methyl-5-(4-nitrophenyl)-1,2-oxazole | Nitro group at para position | Lower anticancer activity (IC₅₀ = 8.2 µM) |
| 5-Methylisoxazole-3-carbohydrazide | Carboxamide substituent | Enhanced antifungal properties |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume